2,3,5,6-Tetrafluorobenzoic acid

Catalog No.
S583587
CAS No.
652-18-6
M.F
C7H2F4O2
M. Wt
194.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorobenzoic acid

CAS Number

652-18-6

Product Name

2,3,5,6-Tetrafluorobenzoic acid

IUPAC Name

2,3,5,6-tetrafluorobenzoic acid

Molecular Formula

C7H2F4O2

Molecular Weight

194.08 g/mol

InChI

InChI=1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)

InChI Key

KVLBXIOFJUWSJQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)C(=O)O)F)F

Synonyms

2,3,5,6-tetrafluorobenzoic acid, TFBA benzoic acid

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(=O)O)F)F

Organic Synthesis:

  • Building Block: PFBA serves as a valuable building block for the synthesis of diverse fluorinated organic molecules. Its electron-withdrawing nature and high thermal stability make it suitable for incorporating fluorine atoms into complex structures. Studies have employed PFBA in the synthesis of pharmaceuticals, agrochemicals, and functional materials [].

Material Science:

  • Liquid Crystal Precursor: PFBA acts as a precursor for the production of specific liquid crystals with tailored properties. These liquid crystals exhibit unique optical and electrical characteristics, making them valuable for applications in displays, sensors, and optoelectronic devices [].

Environmental Science:

  • Reference Standard

    PFBA is widely used as a reference standard in environmental monitoring and analysis. Its well-defined properties and high stability facilitate the detection and quantification of various organic pollutants, including other fluorinated compounds, in environmental samples like water, soil, and air [].

  • Degradation Studies

    Researchers utilize PFBA to investigate the degradation pathways and environmental fate of other fluorinated compounds. By comparing the behavior of PFBA, a relatively persistent molecule, with other fluorinated substances, scientists can gain insights into their environmental persistence and potential risks [].

2,3,5,6-Tetrafluorobenzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C7H2F4O2C_7H_2F_4O_2 and a molecular weight of approximately 194.08 g/mol. It is characterized by four fluorine atoms substituted at the 2, 3, 5, and 6 positions on a benzoic acid ring. This compound appears as a white to light yellow crystalline powder and has a melting point of around 139 °C. It is known for its corrosive properties and is classified as a hazardous material due to its potential to cause skin and eye irritation .

Typical of carboxylic acids, such as:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in reactions involving strong bases or other nucleophilic agents.

The presence of multiple fluorine substituents significantly influences the reactivity and stability of the compound compared to non-fluorinated analogs .

Synthesis of 2,3,5,6-tetrafluorobenzoic acid typically involves:

  • Fluorination of Benzoic Acid: This can be achieved using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents under controlled conditions.
  • Electrophilic Aromatic Substitution: This method allows for selective substitution at the desired positions on the aromatic ring.
  • Chemical Modification: Starting from simpler fluorinated benzoic acids through various organic reactions.

These methods require careful handling due to the hazardous nature of some reagents involved .

2,3,5,6-Tetrafluorobenzoic acid finds applications in several fields:

  • Material Science: Used as a photoreactive crosslinker in polymer thin film transistors.
  • Chemical Research: Serves as an intermediate in the synthesis of various organic compounds.
  • Analytical Chemistry: Employed in studies related to biomolecular interactions and material properties .

Interaction studies involving 2,3,5,6-tetrafluorobenzoic acid focus on its reactivity with biomolecules and polymers. The compound's ability to form covalent bonds under UV light makes it useful in:

  • Crosslinking Agents: For creating stable networks in polymer science.
  • Labeling Techniques: In biochemical assays where specific targeting of biomolecules is required.

These studies highlight its potential utility in both synthetic and analytical applications .

Several compounds are structurally similar to 2,3,5,6-tetrafluorobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Fluorobenzoic AcidC7H5F O2Contains one fluorine atom; less reactive.
3-Fluorobenzoic AcidC7H5F O2Similar structure; different substitution pattern.
4-Fluorobenzoic AcidC7H5F O2Contains one fluorine atom; used in pharmaceuticals.
2,3-Difluorobenzoic AcidC7H4F2O2Two fluorine atoms; increased reactivity compared to mono-fluorinated versions.
Perfluorobenzoic AcidC7F7O2Fully fluorinated; significantly altered properties compared to tetrafluorinated versions.

The unique aspect of 2,3,5,6-tetrafluorobenzoic acid lies in its specific arrangement of fluorine substituents which affects its chemical reactivity and physical properties compared to these similar compounds .

The synthesis of 2,3,5,6-tetrafluorobenzoic acid was first reported in the context of agrochemical research during the 1970s, driven by the demand for fluorinated intermediates in insecticide development. Early methods involved hydrogenolysis of pentafluorobenzoic acid esters using palladium-based catalysts, though these processes faced challenges in selectivity and yield. A breakthrough came in 2010 with the development of a lithiation-carbonation protocol using 1,2,4,5-tetrafluorobenzene and n-butyllithium, which streamlined production and reduced byproducts. This method, which reacts tetrafluorobenzene with excess n-butyllithium in tetrahydrofuran followed by carbonation with CO$$_2$$, remains the industrial standard due to its 95% yield and scalability.

Molecular Structure and Key Characteristics

The molecular structure of 2,3,5,6-tetrafluorobenzoic acid features a benzoic acid core with fluorine atoms at the 2, 3, 5, and 6 positions, creating a symmetrical substitution pattern (Figure 1). Single-crystal X-ray diffraction studies confirm a monoclinic crystal system ($$ P2_1/c $$) with hydrogen-bonded dimeric units in the solid state. Key spectroscopic data include:

  • $$ ^1\text{H} $$ NMR (acetone-$$ d_6 $$): δ 7.74 ppm (triplet of triplets, C4–H).
  • $$ ^{19}\text{F} $$ NMR: δ −139.82 ppm (F2,6) and −142.03 ppm (F3,5).
  • IR: Strong absorption bands at 1690 cm$$^{-1}$$ (C=O stretch) and 1280 cm$$^{-1}$$ (C–F stretch).

The fluorine atoms inductively withdraw electron density, lowering the pKa to 1.66 compared to 4.2 for benzoic acid, enhancing its reactivity in nucleophilic substitutions.

PropertyValueSource
Molecular Formula$$ \text{C}7\text{H}2\text{F}4\text{O}2 $$
Molecular Weight194.08 g/mol
Melting Point150–152°C
pKa1.66
Boiling Point227.9°C (predicted)

Industrial and Academic Significance

In pharmaceuticals, 2,3,5,6-tetrafluorobenzoic acid is a precursor to transfluthrin, a widely used insecticide, and BMV109, a fluorescent probe for protease imaging. Its electron-deficient aromatic ring facilitates cross-coupling reactions, making it valuable in synthesizing fluorinated polymers with enhanced thermal stability. Academically, the compound has enabled studies on hydrogen-bonding networks in crystal engineering and enzyme inhibition mechanisms, particularly for farnesyltransferase (IC$$_{50}$$ = 2.9 µM). Over 15 patents since 2000 highlight its role in agrochemicals and materials science, reflecting sustained industrial interest.

XLogP3

2

Melting Point

151.0 °C

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

652-18-6

Wikipedia

2,3,5,6-Tetrafluorobenzoic acid

Dates

Modify: 2023-08-15

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